molecular formula C14H12O3 B3043101 1-(2-Hydroxyphenyl)-2-phenoxyethanone CAS No. 73014-18-3

1-(2-Hydroxyphenyl)-2-phenoxyethanone

Cat. No. B3043101
CAS RN: 73014-18-3
M. Wt: 228.24 g/mol
InChI Key: OIFBGVKQUVURTH-UHFFFAOYSA-N
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Description

1-(2-Hydroxyphenyl)-2-phenoxyethanone, also known as benzophenone-1, is a chemical compound that belongs to the family of benzophenones. It is commonly used as a UV filter in various personal care products, including sunscreens, lotions, and lip balms. In recent years, there has been a growing interest in the scientific research application of 1-(2-Hydroxyphenyl)-2-phenoxyethanone due to its potential health effects and mechanism of action.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives : The compound 1-(2-Hydroxyphenyl)-2-phenoxyethanone can be involved in the synthesis of complex molecules. For instance, when reacted with trimethyl acetic anhydride, it leads to the formation of a product useful in various research areas due to its versatility in transformation processes (Lugemwa, 2019).

Chemical Transformation and Degradation Studies

  • Understanding Degradation Mechanisms : The study of phenolic beta-1 lignin substructure model compounds, similar in structure to 1-(2-Hydroxyphenyl)-2-phenoxyethanone, provides insights into their degradation by laccase, revealing multiple reaction types including C alpha-C beta cleavage and alkyl-aryl cleavage, which are crucial for understanding the environmental breakdown of such compounds (Kawai, Umezawa, & Higuchi, 1988).

Applications in Material Science

  • Enhancing Reactivity in Material Science : Compounds structurally related to 1-(2-Hydroxyphenyl)-2-phenoxyethanone are explored for enhancing the reactivity of molecules towards benzoxazine ring formation. This shows the potential of using such phenolic compounds in material science, particularly in the development of new materials with tailored properties (Trejo-Machin et al., 2017).

Role in Photophysical Studies

  • Photophysical Properties : The study of related hydroxyphenyl compounds in the context of lanthanide-centered hybrid materials demonstrates their role in influencing photophysical properties, which can be critical in designing materials for specific optical applications (Liu & Yan, 2008).

Implications in Environmental Sciences

  • Bioremediation Potential : Compounds similar to 1-(2-Hydroxyphenyl)-2-phenoxyethanone have been studied for their biodegradability and potential role in bioremediation, particularly in the context of environmental pollutants like Bisphenol A, suggesting potential applications in environmental cleanup technologies (Chhaya & Gupte, 2013).

properties

IUPAC Name

1-(2-hydroxyphenyl)-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-13-9-5-4-8-12(13)14(16)10-17-11-6-2-1-3-7-11/h1-9,15H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFBGVKQUVURTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxyphenyl)-2-phenoxyethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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